Sulfadiazine-13C6 is a stable isotopic variant of sulfadiazine, a sulfonamide antibiotic widely used for its antibacterial properties. The incorporation of carbon-13 isotopes enhances its utility in various scientific research applications, particularly in mass spectrometry, where it serves as an internal standard for the quantification of sulfadiazine in complex biological samples. This compound is primarily utilized in fields such as chemistry, biology, and medicine to study drug metabolism and pharmacokinetics.
Sulfadiazine-13C6 is synthesized from standard sulfadiazine through processes that include isotopic labeling with carbon-13. The compound can be obtained from various chemical suppliers, including Sigma-Aldrich and Biosynth, which provide it for research purposes.
Sulfadiazine-13C6 falls under the category of sulfonamide antibiotics. These compounds are characterized by their sulfonamide functional group and are classified as bacteriostatic agents, meaning they inhibit bacterial growth rather than kill bacteria directly.
The synthesis of sulfadiazine-13C6 involves several key steps:
Industrial production typically follows similar synthetic routes but on a larger scale, ensuring high yield and purity through stringent control over reaction conditions. The use of isotopically labeled precursors is essential for achieving the desired labeling efficiency.
Sulfadiazine-13C6 has a molecular formula of C10H10N4O3S and features a sulfonamide group attached to a pyrimidine ring. The incorporation of carbon-13 isotopes alters the mass spectrum of the molecule without affecting its chemical behavior significantly.
Key structural data include:
Sulfadiazine-13C6 can participate in several chemical reactions:
Common reagents and conditions for these reactions include:
Major products from these reactions include sulfonic acids from oxidation, amines from reduction, and diazonium salts from substitution.
Sulfadiazine-13C6 acts primarily as a competitive inhibitor of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, sulfadiazine disrupts the bacterial folate synthesis pathway.
Key pharmacokinetic properties include:
Sulfadiazine-13C6 is typically a crystalline solid with the following characteristics:
Chemical properties include:
Relevant analyses confirm its identity and purity through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Sulfadiazine-13C6 has numerous scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2